4-(3-Nitrophenoxy)benzenesulfonyl chloride
Overview
Description
4-(3-Nitrophenoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C12H8ClNO5S and a molecular weight of 313.72 g/mol . This compound is characterized by the presence of a nitrophenoxy group attached to a benzenesulfonyl chloride moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Nitrophenoxy)benzenesulfonyl chloride can be synthesized through the reaction of 4-hydroxybenzenesulfonyl chloride with 3-nitrophenol in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenoxy group can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Sulfonamide, sulfonate esters, or sulfonothioates.
Reduction: 4-(3-Aminophenoxy)benzenesulfonyl chloride.
Oxidation: Quinones and related compounds.
Scientific Research Applications
4-(3-Nitrophenoxy)benzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and as a building block for active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the phenoxy group.
4-(4-Nitrophenoxy)benzenesulfonyl chloride: Similar structure with the nitro group in a different position.
4-(3-Methoxyphenoxy)benzenesulfonyl chloride: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
4-(3-Nitrophenoxy)benzenesulfonyl chloride is unique due to the presence of both a nitrophenoxy group and a sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
4-(3-nitrophenoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5S/c13-20(17,18)12-6-4-10(5-7-12)19-11-3-1-2-9(8-11)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURHQWOQNPGGPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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